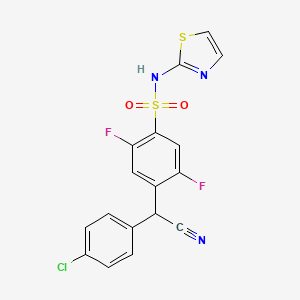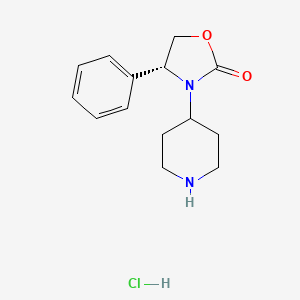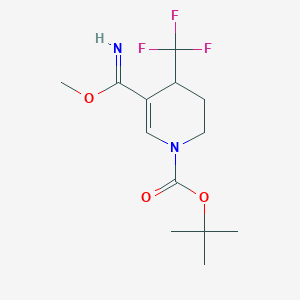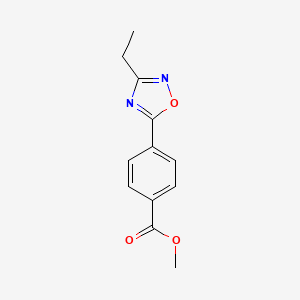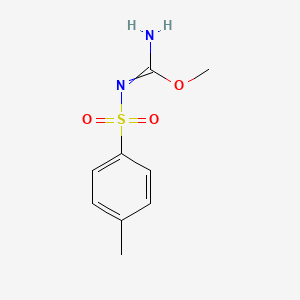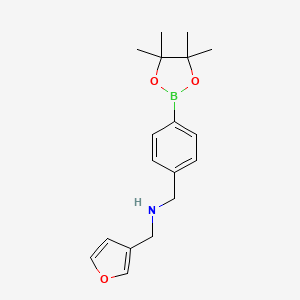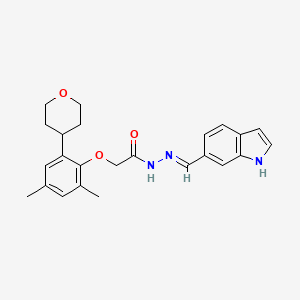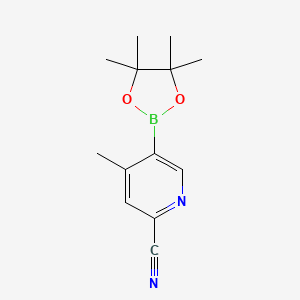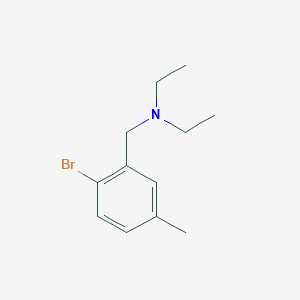
N,N-Diethyl-2-bromo-5-methylbenzylamine
Vue d'ensemble
Description
“N,N-Diethyl-2-bromo-5-methylbenzylamine” is a chemical compound with the CAS Number: 1414870-82-8 . Its IUPAC name is N-(2-bromo-5-methylbenzyl)-N-ethylethanamine . The molecular weight of this compound is 256.19 .
Molecular Structure Analysis
The InChI code for “N,N-Diethyl-2-bromo-5-methylbenzylamine” is 1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N,N-Diethyl-2-bromo-5-methylbenzylamine” has a molecular weight of 256.182 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 282.4±25.0 °C at 760 mmHg . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Chiral Auxiliary in Enantiodivergent Synthesis : (S)-(-)-α-Methylbenzylamine, a compound structurally related to N,N-Diethyl-2-bromo-5-methylbenzylamine, has been used as a chiral auxiliary in the enantiodivergent synthesis of simple isoquinoline alkaloids. This showcases the compound's role in facilitating the production of enantiomerically pure compounds, which is critical in pharmaceuticals (Ziółkowski, Czarnocki, Leniewski, & Maurin, 1999).
Synthesis of Neurotransmitter Inhibitors : N,N-Diethyl-2-bromo-5-methylbenzylamine derivatives, such as xylamine, have been used in synthesizing irreversible inhibitors of neuronal norepinephrine uptake. These compounds have potential applications in neurological research and could contribute to the development of new drugs for neurological disorders (Ransom, Kammerer, & Cho, 1983).
Synthesis of Imidazole Derivatives : Derivatives of N,N-Diethyl-2-bromo-5-methylbenzylamine have been used in the synthesis and reactions of imidazole derivatives. Imidazoles are significant in medicinal chemistry for their diverse therapeutic potentials, including antimicrobial and anticancer activities (Brown, Shaw, & Durant, 1983).
Radiopharmaceuticals and Imaging : Radioiodinated analogs of N,N-Diethyl-2-bromo-5-methylbenzylamine have been developed for use in scintigraphy and radiotherapy of neuroendocrine tumors. This highlights the compound's potential in diagnostic imaging and targeted radiotherapy (Branger et al., 1995).
Photodynamic Therapy for Cancer : The compound has been used in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, which is crucial for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Antimalarial Agents : Derivatives of N,N-Diethyl-2-bromo-5-methylbenzylamine, such as S-p-Bromobenzylglutathione diethyl ester, have shown toxicity against Plasmodium falciparum, the causative agent of malaria. This suggests potential applications in developing new antimalarial drugs (Thornalley, Strath, & Wilson, 1994).
Bioanalytical Applications : The compound has been used as a derivatization reagent for HPLC–MS analysis of biological organic acids. This is important in analytical chemistry for detecting and quantifying small molecules in biological samples (Marquis, Louks, Bose, Wolfe, & Singh, 2017).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-8-10(3)6-7-12(11)13/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHJZMMMLDQTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-bromo-5-methylbenzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



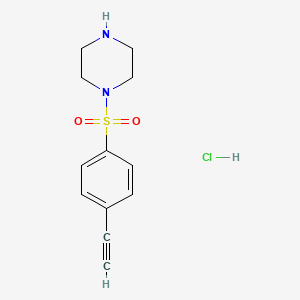
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
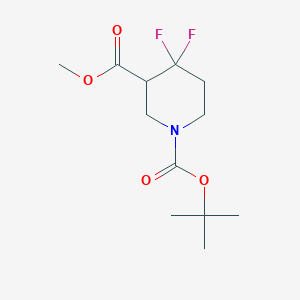
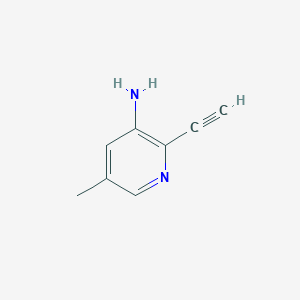
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
